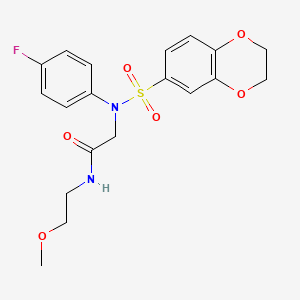
methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a pyranocarboxylate derivative that exhibits promising biological activities, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has also been found to induce apoptosis, a programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its biological activities, making it a well-characterized compound. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate. One potential direction is the development of novel derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.
合成法
The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has been reported in the literature. The most common synthetic route involves the reaction of 4-hydroxy-6-methyl-2H-pyran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-thiophenecarboxylic acid to yield the desired product. The final step involves the reaction of the product with methylamine and potassium cyanide to obtain this compound.
科学的研究の応用
Methyl 6-amino-5-cyano-2-methyl-4-(5-methyl-2-thienyl)-4H-pyran-3-carboxylate has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been reported to possess antimicrobial and antifungal properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results.
特性
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-7-4-5-10(20-7)12-9(6-15)13(16)19-8(2)11(12)14(17)18-3/h4-5,12H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHDYHABFTUQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5007536.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007544.png)
![ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5007545.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5007551.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5007558.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)

![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)
![1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B5007590.png)
![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5007592.png)
![4-({2-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5007600.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5007602.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)